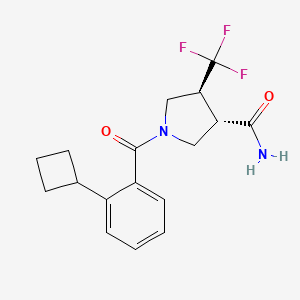![molecular formula C20H27N3O2 B7348084 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide](/img/structure/B7348084.png)
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in a variety of studies, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of dopamine, a neurotransmitter that is involved in reward and motivation. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. It has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may have implications for the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders, which may make it a useful tool for drug development. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, including further studies on its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders. Additionally, research could be conducted to further elucidate the mechanisms of action of this compound and its effects on downstream signaling pathways. Finally, research could be conducted to develop new compounds based on the structure of this compound that may have even greater affinity for the dopamine D2 receptor and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves several steps, including the reaction of 2-methylbutan-2-ol with thionyl chloride to form 2-chloro-2-methylbutane. This compound is then reacted with N-(2-hydroxyethyl)benzamide to form the intermediate product, which is subsequently reacted with (2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-amine to form this compound.
Aplicaciones Científicas De Investigación
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in a variety of neurological processes, including reward, motivation, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-20(2,3)16-9-7-6-8-15(16)19(24)22-17-10-11-25-18(17)14-12-21-23(4)13-14/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,22,24)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQFJSCNYIAPF-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)NC2CCOC2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)N[C@@H]2CCO[C@H]2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarbonyl]-2-oxopiperazin-1-yl]acetamide](/img/structure/B7348004.png)
![(3aS,7aR)-5-(1-butylcyclopropanecarbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7348013.png)
![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)
![5-bromo-2-cyclopropyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7348039.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-3,4-dihydro-1H-isochromene-5-carboxamide](/img/structure/B7348047.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)
![(2R,3R)-N-[(2-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348068.png)

![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(3S)-N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7348096.png)
![(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348103.png)
![4-(3,5-dimethylpyrazol-1-yl)-1-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]butan-1-one](/img/structure/B7348107.png)